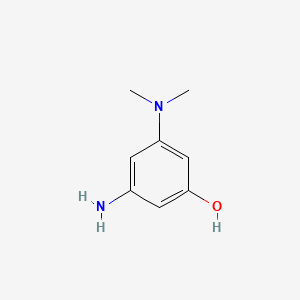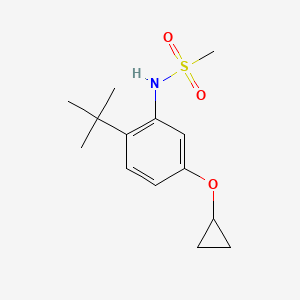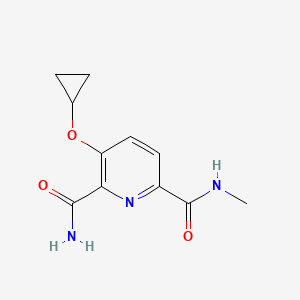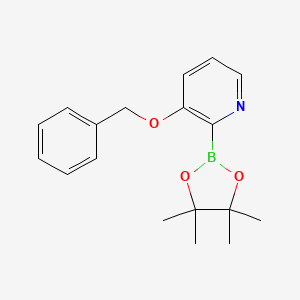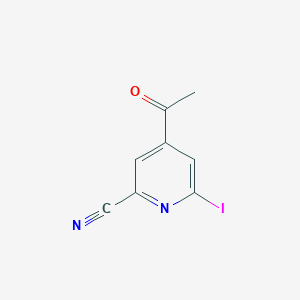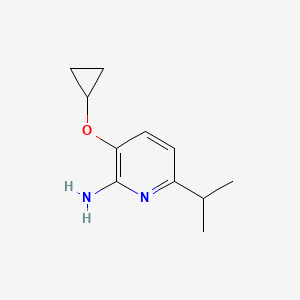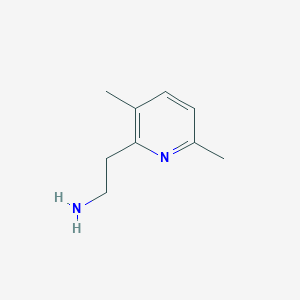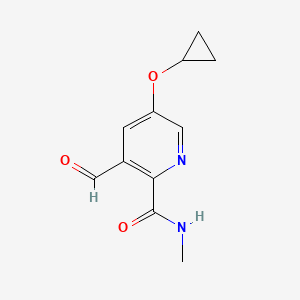
1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and an isopropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene typically involves the introduction of the cyclopropoxy and isopropoxy groups onto a fluorobenzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with cyclopropanol and isopropanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluoro group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and ligands used in catalysis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro group can enhance the compound’s binding affinity and specificity. The cyclopropoxy and isopropoxy groups may influence the compound’s solubility and stability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-isopropoxybenzene: Similar structure but lacks the cyclopropoxy group.
1-Cyclopropoxy-2-fluoro-3-isopropoxybenzene: Similar but with different positioning of the fluoro and isopropoxy groups.
Uniqueness: 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H15FO2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
1-cyclopropyloxy-3-fluoro-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15FO2/c1-8(2)14-11-5-9(13)6-12(7-11)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
CPSVMSXAUWWWQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)OC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


